(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol
Overview
Description
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, a propyl group at position 1, and a hydroxymethyl group at position 4. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit superior antipromastigote activity, which was justified by a molecular docking study conducted on lm-ptr1 . This suggests that the compound may interact with its targets, leading to changes that result in its antileishmanial and antimalarial effects.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interacts with biochemical pathways related to these diseases .
Result of Action
Pyrazole derivatives, including this compound, have been shown to exhibit potent antileishmanial and antimalarial activities . This suggests that the compound may have significant effects at the molecular and cellular levels, contributing to its pharmacological activities.
Action Environment
Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated at the nitrogen atom (position 1) using propyl halides in the presence of a base such as potassium carbonate.
Methylation: The methyl groups are introduced at positions 3 and 5 through a methylation reaction using methyl iodide or dimethyl sulfate.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced at position 4 through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyrazole derivatives depending on the substituents used.
Scientific Research Applications
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- (3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
- (3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Uniqueness
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol is unique due to the presence of the propyl group at position 1 and the hydroxymethyl group at position 4. These functional groups confer specific chemical and biological properties that differentiate it from other similar compounds. For instance, the hydroxymethyl group enhances its solubility in water, while the propyl group may influence its binding affinity to molecular targets.
Properties
IUPAC Name |
(3,5-dimethyl-1-propylpyrazol-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h12H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZLEIJFGMDWCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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